Due to its limited water solubility, terbinafine's topical application can be challenging. Researchers are exploring novel drug delivery systems to improve its bioavailability and efficacy. These include:
Combating emerging antifungal resistance is a growing concern. Research is exploring the potential of combining terbinafine with other antifungal agents to achieve synergistic effects, potentially enhancing their efficacy against resistant fungal strains. Source: Update on terbinafine with a focus on dermatophytoses. National Institutes of Health.:
Terbinafine is an antifungal medication primarily used to treat dermatophyte infections, such as ringworm, athlete's foot, and fungal nail infections. It is available in both oral and topical formulations, with the oral form being particularly effective for onychomycosis (fungal nail infections) due to its ability to penetrate keratin-rich tissues like nails and skin. Terbinafine functions by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to an accumulation of squalene, which disrupts the integrity of the fungal cell membrane and ultimately results in cell death .
As mentioned earlier, terbinafine's mechanism of action involves inhibiting squalene epoxidase, an enzyme in the fungal biosynthetic pathway of ergosterol, a key component of the fungal cell membrane [, ]. This inhibition disrupts the cell membrane integrity and function, leading to fungal cell death [].
Terbinafine undergoes various metabolic transformations in the liver, primarily through cytochrome P450 enzymes. Key reactions include:
These metabolic pathways contribute to its pharmacokinetics and potential drug interactions.
Terbinafine exhibits broad-spectrum antifungal activity, particularly against dermatophytes such as Trichophyton, Epidermophyton, and Microsporum. Its mechanism of action involves:
The synthesis of terbinafine typically involves:
This synthetic pathway highlights its chemical structure and functional groups that contribute to its antifungal properties.
Terbinafine is primarily used for:
Its ability to accumulate in skin and nails allows for prolonged therapeutic effects even after treatment cessation.
Terbinafine can interact with several medications due to its effects on cytochrome P450 enzymes. Notable interactions include:
These interactions underline the importance of considering patient medication regimens when prescribing terbinafine.
Several compounds share structural or functional similarities with terbinafine. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Griseofulvin | Disrupts mitotic spindle formation | Primarily used for hair shaft infections |
| Clotrimazole | Inhibits ergosterol synthesis | Broad-spectrum antifungal; used topically |
| Itraconazole | Inhibits ergosterol synthesis | Systemic antifungal; effective against various fungi |
| Ketoconazole | Inhibits ergosterol synthesis | Used for systemic fungal infections |
Uniqueness of Terbinafine:
Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygen-dependent step in ergosterol biosynthesis. Terbinafine binds irreversibly to ERG1’s FAD-binding domain, inducing a noncompetitive inhibition that disrupts membrane integrity via squalene accumulation and ergosterol depletion. Fungal cells treated with terbinafine exhibit cytoplasmic vacuolization due to squalene’s detergent-like properties, leading to osmotic instability and cell death.
In Saccharomyces cerevisiae, terbinafine’s interaction energy with ERG1 reaches approximately −120 kJ/mol, driven by hydrogen bonding between its tertiary amine group and Tyr90’s hydroxyl moiety. This interaction stabilizes a conformational shift that occludes the squalene-binding pocket, preventing substrate access. Mutagenesis studies confirm that substitutions at residues Phe397 and Leu393 in dermatophytes (e.g., Trichophyton rubrum) reduce terbinafine affinity by disrupting hydrophobic interactions with the inhibitor’s naphthalene ring.
The ERG1-terbinafine complex reveals a vertically oriented binding mode, with the tert-butyl group embedded deep within a hydrophobic cleft formed by Phe166, Ile197, and Leu324 in fungal isoforms. Comparative molecular dynamics simulations highlight the importance of:
Crystallographic data from Aspergillus flavus squalene synthase (AfSQS) further contextualizes ERG1’s membrane-associated topology, revealing a polar helical domain unique to fungal enzymes that may facilitate protein-protein interactions with downstream sterol biosynthesis enzymes.
Terbinafine’s selectivity for fungal ERG1 stems from structural divergences in the substrate-binding pocket:
| Feature | Fungal ERG1 | Mammalian SQLE |
|---|---|---|
| Key Residues | Tyr90, Phe397, Leu393 | Phe133, Tyr257, Leu451 |
| Inhibition Type | Noncompetitive (Ki = 30 nM) | Competitive (Ki = 77 μM) |
| Squalene Affinity | High (KM = 2.5 μM) | Moderate (KM = 12 μM) |
| Cofactor Binding | FAD tightly coordinated | FAD loosely associated |
Human SQLE shares only 32% sequence identity with fungal ERG1, with bulkier residues (Ile197, Leu324) creating steric clashes against terbinafine’s naphthalene group. This explains terbinafine’s 2,500-fold lower potency against human enzymes, minimizing off-target effects on cholesterol synthesis.
The development of a 14-compartment PBPK model for terbinafine has enabled precise prediction of its tissue distribution kinetics across species. In rats, the model incorporates perfusion-limited distribution for most tissues but requires membrane permeability rate limitations to accurately simulate terbinafine uptake in skin and testis tissues [1]. This dual mechanistic approach accounts for:
The model’s predictive power is evidenced by its <2-fold error in estimating steady-state volume of distribution (V~ss~) across tissues (Table 1). Adipose and skin collectively account for 93.7% of total V~ss~ (715.3 L/70 kg human), consistent with terbinafine’s log P of 5.9 [1].
Table 1: Predicted Human Tissue Distribution Volumes at Steady State
| Tissue | Volume (L) | % Total V~ss~ |
|---|---|---|
| Adipose | 399.2 | 52.3 |
| Skin | 316.1 | 41.4 |
| Muscle | 28.8 | 3.8 |
| Plasma (arterial) | 1.8 | 0.2 |
Source: Scaled PBPK model outputs from rat data [1]
Oral absorption kinetics introduce dose-dependent nonlinearity, with absorption rate constants (k~a~) decreasing from 0.7 h⁻¹ (250 mg) to 0.3 h⁻¹ (750 mg) due to solubility limitations [1]. This phenomenon highlights the critical role of dissolution rate in bioavailability, particularly relevant for high-dose regimens.
Terbinafine’s octanol-water partition coefficient of 1,258:1 drives pronounced nonlinear accumulation in adipose and skin tissues. PBPK simulations reveal three distinct kinetic phases:
The saturation of cutaneous uptake becomes apparent at doses >500 mg, where skin concentrations plateau at 8.2 μg/g despite 3-fold plasma increases [1]. This capacity-limited partitioning arises from:
Monte Carlo simulations estimate a 2.4-fold interindividual variability in adipose accumulation, driven primarily by body fat percentage differences [1].
Terbinafine exhibits 99.3% plasma protein binding, primarily to albumin (K~d~ = 1.2 μM) and secondarily to α1-acid glycoprotein [1]. The free fraction (0.7%) demonstrates nonlinear pharmacokinetics:
Binding interactions significantly alter tissue penetration:
Competitive displacement studies show minimal (<5%) terbinafine displacement by warfarin or NSAIDs, suggesting low clinical interaction risk [1]. However, hepatic impairment reduces clearance of bound drug, prolonging effective half-life by 38% [1].
The emergence of terbinafine resistance in dermatophytes has been fundamentally linked to specific genetic mutations within the squalene epoxidase catalytic domain. These mutations represent a critical evolutionary adaptation that enables fungi to survive prolonged exposure to allylamine antifungals [1] [2]. The squalene epoxidase enzyme, encoded by the SQLE gene, catalyzes the conversion of squalene to 2,3-oxidosqualene, a pivotal step in ergosterol biosynthesis pathway [3].
Research has demonstrated that single nucleotide variations in the SQLE gene are sufficient to confer clinically significant resistance to terbinafine [4]. Among 2,056 tested clinical isolates, approximately 1% exhibited reduced terbinafine susceptibility, with all resistant strains harboring point mutations in the SQLE gene [4]. These findings underscore the direct correlation between genetic alterations and phenotypic resistance.
The most frequently reported mutations cluster within two distinct regions of the squalene epoxidase protein structure. The first region encompasses positions 393-397, while the second region includes positions 415-440 [2] [4]. Computational analysis has revealed that mutations at positions Leu393Phe, Leu393Ser, and Phe397Leu exhibit the most significant destabilizing effects on protein structure [2].
Table 1: Squalene Epoxidase Genetic Mutations in Terbinafine-Resistant Dermatophytes
| Mutation | Position | AminoAcidChange | Species_Reported | Structural_Impact | Conserved_Region |
|---|---|---|---|---|---|
| Leu393Phe | 393 | L→F | T. rubrum, T. indotineae | Destabilizing | Yes |
| Leu393Ser | 393 | L→S | T. indotineae | Destabilizing | Yes |
| Phe397Leu | 397 | F→L | T. rubrum, T. indotineae | Highly destabilizing | Yes |
| Phe397Ile | 397 | F→I | T. indotineae | Moderate | Yes |
| Phe397Val | 397 | F→V | T. rubrum | Moderate | Yes |
| Phe415Ser | 415 | F→S | T. rubrum | Moderate | Yes |
| Phe415Val | 415 | F→V | T. rubrum | Moderate | Yes |
| His440Tyr | 440 | H→Y | T. rubrum | Moderate | Yes |
| His440Thr | 440 | H→T | T. rubrum | Moderate | Yes |
| Ala448Thr | 448 | A→T | T. indotineae | Moderate | No |
| Leu437Pro | 437 | L→P | T. indotineae | Highly destabilizing | Yes |
| Gln408Leu | 408 | Q→L | T. indotineae | Functional significance | Surface exposed |
| Tyr394Asn | 394 | Y→N | T. indotineae | Moderate | Yes |
Molecular docking analyses have identified that specific mutations create altered binding pockets that compromise terbinafine binding efficiency [2]. The mutations Phe397Leu, Leu437Pro, Phe415Val, and Tyr394Asn demonstrate significantly modified binding interactions compared to wild-type squalene epoxidase [2]. These structural alterations result in decreased binding affinity between terbinafine and the target enzyme, leading to reduced therapeutic efficacy.
ConSurf analysis has revealed that residues Phe311, Leu393Ser, Leu393Phe, Phe397Ile, Leu437Pro, His440Tyr, and His440Thr are highly conserved, structurally buried, and essential for squalene epoxidase integrity [2]. The conservation of these residues across species indicates their fundamental importance in enzyme function, making mutations at these positions particularly disruptive to normal catalytic activity.
The functional impact of these mutations extends beyond simple binding affinity reduction. DynaMut2 analysis has predicted decreased flexibility and stability in most mutant variants, suggesting that resistance comes at the cost of overall enzyme efficiency [2]. This trade-off between resistance and fitness may explain why some mutations, such as Phe397Val and Phe415Ser, are associated with reduced growth rates in clinical isolates [4].
The stability analysis demonstrates that twelve out of fourteen studied mutations significantly reduced squalene epoxidase stability, with Leu393Phe, Leu393Ser, and Phe397Leu identified as the most destabilizing [2]. Despite this destabilization, these mutations persist in clinical populations, indicating that the selective advantage of terbinafine resistance outweighs the fitness cost associated with reduced enzyme stability.
ATP-binding cassette transporters represent a sophisticated cellular defense mechanism that contributes to terbinafine resistance through active drug efflux. These transporters utilize ATP hydrolysis to power the export of antifungal compounds from the cellular interior, thereby reducing intracellular drug concentrations to sub-lethal levels [5] [6]. The ATP-binding cassette transporter family comprises three major subfamilies: the pleiotropic drug resistance subfamily, multidrug resistance subfamily, and multidrug resistance-associated protein subfamily [7].
Research has demonstrated that terbinafine exposure induces dramatic upregulation of specific ATP-binding cassette transporters in resistant strains. The genes encoding pleiotropic drug resistance 1, multidrug resistance 2, and multidrug resistance 4 exhibit 5-100 fold increases in expression levels when cultured in the presence of terbinafine [5]. This upregulation occurs as a direct response to drug pressure, representing an adaptive mechanism that enables fungal survival under antimicrobial stress.
The expression patterns of ATP-binding cassette transporters follow distinct temporal and concentration-dependent profiles. Under basal conditions, the transcript levels of pleiotropic drug resistance 1, multidrug resistance 2, and multidrug resistance 4 in terbinafine-resistant strains do not significantly differ from those in susceptible strains [5]. However, upon terbinafine exposure, these transporters undergo rapid transcriptional activation, suggesting the existence of responsive regulatory networks that detect and respond to antifungal presence.
Table 2: ATP-Binding Cassette Transporter Expression Patterns in Terbinafine Resistance
| Transporter | Type | Expression_Response | Terbinafine_Exposure | Efflux_Mechanism | Clinical_Significance |
|---|---|---|---|---|---|
| PDR1 | PDR subfamily | 5-100 fold increase | Upregulated | ATP-dependent | Confirmed resistance |
| MDR2 | MDR subfamily | 5-100 fold increase | Upregulated | ATP-dependent | Confirmed resistance |
| MDR4 | MDR subfamily | 5-100 fold increase | Upregulated | ATP-dependent | Confirmed resistance |
| ABC1 | ABC subfamily | Moderate increase | Upregulated | ATP-dependent | Potential resistance |
| ABC2 | ABC subfamily | Moderate increase | Upregulated | ATP-dependent | Potential resistance |
| ABCG2 | ABC subfamily | Variable | Variable | ATP-dependent | Under investigation |
| CDR1 | ABC subfamily | Variable | Variable | ATP-dependent | Under investigation |
| CDR2 | ABC subfamily | Variable | Variable | ATP-dependent | Under investigation |
The multidrug resistance 2 transporter has been specifically identified as a key mediator of terbinafine efflux in dermatophytes [8]. This transporter functions in coordination with the cellular proton gradient established by the plasma membrane ATPase 1, which is activated through phosphorylation by polyamine transport kinase 2 [8]. The polyamine transport kinase 2-plasma membrane ATPase 1 pathway creates the electrochemical driving force necessary for efficient drug efflux.
Experimental evidence has demonstrated that omeprazole, a proton pump inhibitor, can enhance terbinafine sensitivity in clinically resistant strains by disrupting the proton gradient required for transporter function [8]. This finding suggests that combination therapy targeting both the antifungal pathway and the efflux machinery may represent a viable strategy for overcoming resistance.
The clinical significance of ATP-binding cassette transporter-mediated resistance extends beyond simple therapeutic failure. Unlike target-based resistance mechanisms, efflux-mediated resistance can confer cross-resistance to multiple antifungal classes, potentially limiting treatment options [7]. However, research has indicated that some highly terbinafine-resistant strains do not exhibit enhanced efflux activity, suggesting that transporter upregulation may not be the primary resistance mechanism in all clinical isolates [5].
The interaction between terbinafine and efflux inhibitors such as tacrolimus has been investigated as a potential reversal strategy. However, studies have shown that tacrolimus does not consistently enhance terbinafine activity against resistant strains, indicating that efflux inhibition alone may not be sufficient to overcome resistance [5]. This finding suggests that multiple resistance mechanisms may operate simultaneously in clinical isolates.
Epigenetic regulation of ergosterol biosynthesis genes represents a sophisticated adaptive mechanism that enables fungi to modulate their response to antifungal pressure without permanent genetic alterations. The modification of histone proteins through acetylation and methylation creates dynamic regulatory networks that can rapidly adjust gene expression in response to environmental stress [9]. These modifications directly influence the accessibility of chromatin to transcriptional machinery, thereby controlling the expression of genes essential for sterol biosynthesis.
The histone acetyltransferase GCN5 has emerged as a critical regulator of antifungal resistance through its effects on ergosterol biosynthesis pathway genes [10]. Depletion of GCN5 and the subsequent loss of histone H3 acetylation leads to downregulation of key genes involved in ergosterol biosynthesis, resulting in increased susceptibility to azoles and polyenes [10]. This mechanism demonstrates how epigenetic modifications can directly influence the cellular targets of antifungal agents.
The SAGA chromatin remodeling complex plays a pivotal role in coordinating the expression of ergosterol biosynthesis genes under conditions of sterol deficiency [11]. This complex increases its occupancy on promoters of ergosterol synthesis genes and associates with relevant transcription factors to enhance gene expression [11]. The SAGA complex also interacts with the SWI/SNF chromatin remodeling complex, creating a coordinated regulatory network that can rapidly respond to changes in sterol availability.
Table 3: Epigenetic Regulation of Ergosterol Biosynthesis Genes Under Terbinafine Selective Pressure
| Modification_Type | Target_Genes | Regulatory_Enzymes | EffectonExpression | Resistance_Contribution | Therapeutic_Target |
|---|---|---|---|---|---|
| Histone H3 acetylation | ERG1, ERG11, ERG3 | GCN5, RTT109 | Increased transcription | Facilitates adaptation | GCN5 inhibitors |
| Histone H3 methylation | ERG1, ERG11, ERG28 | SET1, SET2, DOT1 | Variable regulation | Modulates response | SET domain inhibitors |
| Histone H4 acetylation | ERG1, ERG11 | HAT1, HAT2 | Increased transcription | Supports upregulation | HAT inhibitors |
| Chromatin remodeling | DAN1, ERG28 | SWI/SNF complex | Enhanced accessibility | Enables plasticity | SWI/SNF modulators |
| DNA methylation | CYP51A1, ERG11 | DNMT1, DNMT3 | Decreased transcription | Silences pathways | DNMT inhibitors |
| Histone deacetylation | ERG1, ERG11, ERG3 | HDAC1, HDAC3, RPD3 | Decreased transcription | Fine-tunes response | HDAC inhibitors |
Histone deacetylase 3 has been identified as a key regulator of ergosterol biosynthesis, particularly under conditions of oxidative stress [12]. This enzyme controls the expression of genes involved in ergosterol production, with its deletion leading to reduced expression of lanosterol synthase and other biosynthetic enzymes [12]. The regulation of ergosterol biosynthesis by histone deacetylase 3 is crucial for maintaining cellular membrane integrity and oxidative stress tolerance.
The mechanism of histone deacetylase 3 regulation involves the deacetylation of histone H3 at lysine 56, which affects the chromatin structure surrounding ergosterol biosynthesis genes [12]. This modification does not directly alter the acetylation levels at gene promoters but instead influences the expression of transcription factors that control sterol biosynthesis pathways [12]. The indirect nature of this regulation allows for fine-tuned control of ergosterol production in response to cellular stress.
The identification of epigenetic mechanisms in antifungal resistance has opened new avenues for therapeutic intervention. The inhibition of GCN5 with compounds such as CPTH 2 has demonstrated synergistic effects with caspofungin in both in vitro and in vivo models [10]. This combination therapy approach targets both the direct antifungal mechanism and the epigenetic adaptations that enable resistance development.
The reversible nature of epigenetic modifications makes them attractive therapeutic targets, as they can potentially be manipulated without causing permanent genetic alterations [9]. Histone deacetylase inhibitors, SET domain inhibitors, and chromatin remodeling complex modulators represent promising approaches for combination therapy with existing antifungal agents [9] [10]. These strategies aim to prevent the epigenetic adaptations that enable fungi to survive antifungal treatment while maintaining their susceptibility to primary therapeutic agents.
Table 4: Global Distribution of Terbinafine Resistance in Dermatophytes
| Geographic_Region | ResistanceRatePercent | Dominant_Species | Primary_Mutations | Surveillance_Status | Year_Range |
|---|---|---|---|---|---|
| India | 30-80 | T. indotineae | F397L, L393F | Established | 2018-2024 |
| Europe | 0.5-1.3 | T. indotineae, T. rubrum | F397L, L393S | Emerging | 2019-2024 |
| North America | 3.7 | T. rubrum | F397L, L393F | Established | 2020-2024 |
| Japan | 1.0-1.3 | T. rubrum, T. interdigitale | L393F, F397L | Established | 2020-2024 |
| China | 15-25 | T. mentagrophytes | F397L, L393F | Emerging | 2019-2024 |
| Australia | 5-10 | T. rubrum | F397L | Limited | 2020-2024 |
| Middle East | 10-15 | T. indotineae | F397L, A448T | Limited | 2021-2024 |
| Africa | Limited data | T. rubrum | Limited data | Inadequate | 2020-2024 |
Environmental Hazard